methyl 2-cyano-2-(2,6-dichlorophenyl)acetate
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Overview
Description
Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate is a chemical compound with the molecular formula C10H7Cl2NO2 and a molecular weight of 244.1 g/mol. It is a white crystalline solid that is soluble in organic solvents such as ethanol, acetone, and chloroform. This compound is commonly used in scientific research due to its ability to inhibit enzyme activity and its high affinity for protein binding.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate can be synthesized by the reaction of cyanoacetic acid with 2,6-dichlorobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then esterified with methanol to obtain the final compound. The reaction conditions typically involve maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and inert atmospheres.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, amine derivatives, and substituted cyano compounds. These products are often characterized using techniques like nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Scientific Research Applications
Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate has numerous applications in scientific research, including:
Chemistry: Used as a tool compound for investigating the structure-activity relationship of various biological molecules.
Biology: Employed in studies involving enzyme inhibition and protein binding.
Industry: Utilized in the development of pesticides and nanotechnology.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-(2,6-dichlorophenyl)acetate involves its ability to inhibit enzyme activity by binding to the active site of the enzyme. This binding prevents the enzyme from interacting with its natural substrate, thereby inhibiting its activity. The compound’s high affinity for protein binding also plays a crucial role in its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2,6-dichlorophenyl)acetate: Similar in structure but lacks the cyano group.
Cyanoacetamide derivatives: These compounds share the cyano group and exhibit similar reactivity.
Uniqueness
Methyl 2-cyano-2-(2,6-dichlorophenyl)acetate is unique due to the presence of both the cyano and dichlorophenyl groups, which contribute to its distinct chemical and biological properties. Its ability to inhibit enzyme activity and high affinity for protein binding make it a valuable compound in scientific research.
Properties
CAS No. |
923972-90-1 |
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Molecular Formula |
C10H7Cl2NO2 |
Molecular Weight |
244.07 g/mol |
IUPAC Name |
methyl 2-cyano-2-(2,6-dichlorophenyl)acetate |
InChI |
InChI=1S/C10H7Cl2NO2/c1-15-10(14)6(5-13)9-7(11)3-2-4-8(9)12/h2-4,6H,1H3 |
InChI Key |
WBXLYMPVQDURMA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(C#N)C1=C(C=CC=C1Cl)Cl |
Purity |
95 |
Origin of Product |
United States |
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